Ethyl 4-bromo-2-cyano-3-methylbenzoate
Description
Ethyl 4-bromo-2-cyano-3-methylbenzoate is a halogenated benzoate ester characterized by a bromine atom at the 4-position, a cyano group at the 2-position, and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 280.11 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the cyano group contributes to electron-withdrawing effects and participation in nucleophilic reactions .
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-5-10(12)7(2)9(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLKXDYOGBCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-methylbenzoate, followed by the introduction of a cyano group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., ethyl 4-amino-2-cyano-3-methylbenzoate).
Reduction: Ethyl 4-bromo-2-amino-3-methylbenzoate.
Oxidation: Ethyl 4-bromo-2-cyano-3-carboxybenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyano-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Functional Groups
Ethyl 4-chloro-2-cyano-3-methylbenzoate
- Key Difference : Chlorine replaces bromine at the 4-position.
- Impact : Chlorine’s smaller atomic size and lower polarizability reduce reactivity in nucleophilic aromatic substitution compared to bromine. This compound exhibits weaker antimicrobial activity but improved stability under acidic conditions .
Ethyl 4-bromo-2-nitro-3-methylbenzoate
- Key Difference: Nitro group replaces the cyano group at the 2-position.
- Impact : The nitro group’s stronger electron-withdrawing effect increases electrophilicity, enhancing antibacterial activity. However, it reduces solubility in polar solvents due to decreased hydrogen-bonding capacity .
Ethyl 5-bromo-2-cyano-3-methylbenzoate
- Key Difference : Bromine at the 5-position instead of the 4-position.
- Impact : Altered regiochemistry influences steric hindrance and electronic distribution, reducing reactivity in cross-coupling reactions. Biological activity shifts toward anticancer applications due to modified protein-binding affinity .
Ester Group and Alkyl Chain Modifications
Methyl 4-bromo-2-cyano-3-methylbenzoate
- Key Difference : Methyl ester replaces ethyl ester.
- Impact : The shorter alkyl chain decreases lipophilicity, reducing membrane permeability in biological systems. This lowers bioavailability but improves metabolic stability in hepatic environments .
Ethyl 4-bromo-2-cyano-3-ethylbenzoate
- Key Difference : Ethyl group replaces methyl at the 3-position.
- Impact : Increased steric bulk slows reaction kinetics in SNAr (nucleophilic aromatic substitution) but enhances selectivity in enzyme inhibition due to better fit in hydrophobic binding pockets .
Positional Isomerism and Functional Group Rearrangements
Ethyl 2-bromo-5-cyano-3-hydroxybenzoate
- Key Difference : Bromine at the 2-position and hydroxy group at the 3-position.
- Impact : The hydroxy group introduces hydrogen-bonding capability, improving solubility in aqueous media. However, bromine’s ortho position destabilizes the aromatic ring, reducing thermal stability .
Ethyl 4-bromo-3-cyano-2-methoxybenzoate
- Key Difference : Methoxy group replaces methyl at the 3-position.
- Impact: Methoxy’s electron-donating effect diminishes the cyano group’s electron-withdrawing influence, altering reaction pathways in Suzuki-Miyaura couplings. Biological activity shifts toward antioxidant properties .
Comparative Data Table
| Compound Name | Substituents (Position) | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Br (4), CN (2), CH₃ (3) | High electrophilicity, moderate lipophilicity | Enzyme inhibition, antimicrobial |
| Ethyl 4-chloro-2-cyano-3-methylbenzoate | Cl (4), CN (2), CH₃ (3) | Enhanced stability, lower reactivity | Antifungal |
| Ethyl 5-bromo-2-cyano-3-methylbenzoate | Br (5), CN (2), CH₃ (3) | Altered regioselectivity | Anticancer |
| Mthis compound | Br (4), CN (2), CH₃ (3), methyl ester | Reduced lipophilicity | Metabolic studies |
| Ethyl 4-bromo-3-cyano-2-methoxybenzoate | Br (4), CN (3), OCH₃ (2) | Electron-donating methoxy group | Antioxidant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
